(2R)-trihomocitric acid

CAS No.:

Cat. No.: VC1945620

Molecular Formula: C9H14O7

Molecular Weight: 234.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O7 |

|---|---|

| Molecular Weight | 234.2 g/mol |

| IUPAC Name | (2R)-2-hydroxyhexane-1,2,6-tricarboxylic acid |

| Standard InChI | InChI=1S/C9H14O7/c10-6(11)3-1-2-4-9(16,8(14)15)5-7(12)13/h16H,1-5H2,(H,10,11)(H,12,13)(H,14,15)/t9-/m1/s1 |

| Standard InChI Key | YNPKOQYWJZNZGP-SECBINFHSA-N |

| Isomeric SMILES | C(CC[C@@](CC(=O)O)(C(=O)O)O)CC(=O)O |

| Canonical SMILES | C(CCC(CC(=O)O)(C(=O)O)O)CC(=O)O |

Introduction

Chemical Identity and Structure

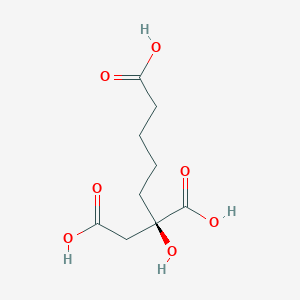

(2R)-trihomocitric acid is a tricarboxylic acid with the molecular formula C9H14O7 and a molecular weight of 234.2 g/mol. Its IUPAC name is (2R)-2-hydroxyhexane-1,2,6-tricarboxylic acid, reflecting its structural configuration with three carboxylic acid groups and a hydroxyl group at the C-2 position with R stereochemistry. The compound can be considered a higher homolog of citric acid, containing additional methylene groups in its carbon chain.

The structural characteristics of (2R)-trihomocitric acid include:

| Structural Property | Value/Description |

|---|---|

| Molecular Formula | C9H14O7 |

| Molecular Weight | 234.2 g/mol |

| IUPAC Name | (2R)-2-hydroxyhexane-1,2,6-tricarboxylic acid |

| Standard InChI | InChI=1S/C9H14O7/c10-6(11)3-1-2-4-9(16,8(14)15)5-7(12)13/h16H,1-5H2,(H,10,11)(H,12,13)(H,14,15)/t9-/m1/s1 |

| Standard InChIKey | YNPKOQYWJZNZGP-SECBINFHSA-N |

| Canonical SMILES | C(CCC(CC(=O)O)(C(=O)O)O)CC(=O)O |

| Isomeric SMILES | C(CCC@@(C(=O)O)O)CC(=O)O |

The compound belongs to the class of tricarboxylic acids, characterized by the presence of three carboxylic acid functional groups (-COOH) attached to a carbon backbone. The hydroxyl group (-OH) at the C-2 position with R stereochemistry gives the compound its specific three-dimensional configuration, which may influence its biological interactions and chemical reactivity.

Relationship to Citric Acid and Homologs

(2R)-trihomocitric acid belongs to the family of citric acid derivatives, which includes citric acid and homocitric acid. To understand the structural progression in this family:

-

Citric acid (C6H8O7) is a tricarboxylic acid with the formula 2-hydroxypropane-1,2,3-tricarboxylic acid, having three carboxylic acid groups attached to a 5-carbon backbone with a hydroxyl group at position 2 .

-

Homocitric acid (C7H10O7), specifically (2R)-2-hydroxy-1,2,4-butanetricarboxylic acid, is the next homolog with one additional carbon compared to citric acid .

-

(2R)-trihomocitric acid (C9H14O7) extends the carbon chain further, containing additional methylene groups compared to both citric acid and homocitric acid.

The relationship between these compounds demonstrates a homologous series where each successive member differs by the addition of -CH2- groups while maintaining the core functional groups characteristic of this family of acids.

Synthesis Approaches

The synthesis of homocitric acid derivatives typically involves starting with citric acid as the base material. For example, an improved synthesis of trisodium (R)-homocitrate from citric acid has been reported, which yields a product of high optical purity with satisfactory yield . This approach potentially employs the Arndt-Eistert reaction, which involves the homologation of carboxylic acids.

A similar approach might be applicable for the synthesis of (2R)-trihomocitric acid, potentially involving:

-

Protection of appropriate functional groups in the starting material

-

Homologation reactions to extend the carbon chain

-

Maintenance of the stereospecificity at the C-2 position

-

Deprotection steps to yield the final product

| Property | Citric Acid | Homocitric Acid | (2R)-trihomocitric Acid |

|---|---|---|---|

| Molecular Formula | C6H8O7 | C7H10O7 | C9H14O7 |

| Molecular Weight | 192.1235 g/mol | ~206 g/mol | 234.2 g/mol |

| Biological Role | Key intermediate in TCA cycle | Component of FeMo-co in nitrogenase | Not well established |

| Stereochemistry | Achiral | R-stereochemistry at C-2 | R-stereochemistry at C-2 |

| Natural Occurrence | Abundant in citrus fruits | Produced by nitrogen-fixing bacteria | Limited information on natural occurrence |

Biochemical Implications

Metabolic Considerations

Tricarboxylic acids like citric acid play crucial roles in cellular metabolism, particularly in the TCA cycle, where they are involved in energy production and serve as precursors for various biosynthetic processes . The TCA cycle enzymes are involved in gluconeogenesis, amino acid synthesis, and heme biosynthesis .

For tricarboxylic acids to participate in metabolism, they must be transported across cellular membranes. The structure and regulation of tricarboxylate transporters have been elucidated, particularly at the inner membrane of liver mitochondria . These transporters have been cloned, purified, and sequenced, with a molecular weight of approximately 32.6 kDa . The amino acid sequences of these transporters reveal six putative membrane-spanning alpha-helices forming a model for the topography of the tricarboxylate transporter within the inner membrane .

Future Research Directions

Given the limited specific research on (2R)-trihomocitric acid, several directions for future investigation can be proposed:

-

Detailed structural and physicochemical characterization: Comprehensive studies on the physical and chemical properties of (2R)-trihomocitric acid, including solubility, stability, and reactivity under various conditions.

-

Synthesis optimization: Development of efficient methods for the synthesis of (2R)-trihomocitric acid with high optical purity, possibly building on the approaches used for homocitric acid synthesis.

-

Metabolic studies: Investigation into the metabolic fate of (2R)-trihomocitric acid in various biological systems, including its potential interactions with enzymes of the TCA cycle and related pathways.

-

Biological activity screening: Evaluation of potential biological activities, such as antimicrobial, antioxidant, or enzyme inhibitory effects, which might lead to therapeutic applications.

-

Structure-activity relationship studies: Comparison of the biological activities of (2R)-trihomocitric acid with those of related compounds to establish structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume